2-Bromo-6-ethoxypyrazine
Description
2-Bromo-6-ethoxypyrazine is a halogenated pyrazine derivative characterized by a pyrazine ring substituted with a bromine atom at position 2 and an ethoxy group (-OCH₂CH₃) at position 4. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is driven by the electron-withdrawing bromine atom and the electron-donating ethoxy group, enabling participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.
Properties
IUPAC Name |
2-bromo-6-ethoxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZSRJQNYADCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312985 | |
| Record name | 2-Bromo-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-76-0 | |
| Record name | 2-Bromo-6-ethoxypyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-ethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethoxypyrazine typically involves the bromination of 6-ethoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethoxypyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazine derivatives.
Coupling Reactions: Biaryl or vinyl-substituted pyrazines.
Scientific Research Applications
2-Bromo-6-ethoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxypyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and ethoxy substituents can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Research Findings
Synthetic Yields: Palladium-catalyzed reactions for bromopyrazines (e.g., 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) achieve >90% yields, whereas non-catalytic methods (e.g., alkylation) yield ~50% .
Substituent Effects : Trifluoroethoxy groups improve metabolic stability in vivo compared to ethoxy, making them preferable in drug candidates .
Biological Activity : Imidazo-pyrazine derivatives exhibit higher binding affinity to kinase targets than simple pyrazines due to fused ring rigidity .
Biological Activity
2-Bromo-6-ethoxypyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, antifungal, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈BrN₂O, with a molecular weight of approximately 202.05 g/mol. The compound features a bromine atom and an ethoxy group attached to the pyrazine ring, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal |
The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways, although further studies are required to elucidate these mechanisms.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. It is particularly effective against pathogenic fungi such as Candida species, which pose significant health risks in immunocompromised patients.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical lab evaluated the efficacy of this compound against various strains of bacteria and fungi. The results indicated:
- A minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- An MIC of 30 µg/mL against Candida albicans.
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of pyrazine derivatives highlighted that modifications in the ethoxy group significantly influence the biological activity. The presence of a bromine atom at the 2-position enhances antimicrobial efficacy compared to other halogenated derivatives.
Research Findings
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its overall biological profile.
- Cytotoxicity : In vitro tests have shown that this compound exhibits low cytotoxicity against human cell lines, indicating its potential safety for therapeutic applications.
- Pharmacokinetics : Ongoing research is focused on understanding the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
